N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their broad biological activity .
Result of Action
Furan derivatives are known to have a wide range of biological and pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. The reactions are typically carried out in a microwave reactor, which provides efficient heating and reduces reaction times. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the amide bond .
Industrial Production Methods
Purification of the crude products is typically done through crystallization or flash chromatography .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan rings .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Furan derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for drug discovery.
Industry: It can be used in the production of bio-based polymers and other materials
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
- Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate
- Furan-3,4-diylbis(methylene)bis(furan-2-carboxylate)
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)furan-3-carboxamide is unique due to its bifuran structure, which provides distinct chemical and physical properties compared to other furan derivatives. This structural feature enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(10-5-7-17-9-10)15-8-11-3-4-13(19-11)12-2-1-6-18-12/h1-7,9H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFWRSQKUKKWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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